3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride
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Overview
Description
3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride is a chemical compound that features a cyclohexane ring substituted with a methyl group and an amine group linked to a pyrrolidine ring via an ethyl chain
Preparation Methods
The synthesis of 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: Starting from a suitable cyclohexanone derivative, the cyclohexane ring is formed through hydrogenation.
Introduction of the methyl group: The methyl group is introduced via alkylation reactions using methyl halides under basic conditions.
Attachment of the pyrrolidine ring: The pyrrolidine ring is attached through nucleophilic substitution reactions, where the ethyl chain acts as a linker.
Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides or acyl chlorides can introduce new substituents.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amine group and formation of corresponding carboxylic acids or alcohols.
Scientific Research Applications
3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as receptors and enzymes.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-Methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride can be compared with other similar compounds, such as:
N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine: Lacks the methyl group, which may affect its binding affinity and biological activity.
3-Methyl-N-(2-piperidin-1-ylethyl)cyclohexan-1-amine: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its pharmacokinetic properties and receptor interactions.
3-Methyl-N-(2-morpholin-1-ylethyl)cyclohexan-1-amine: Features a morpholine ring, which may alter its solubility and metabolic stability.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-methyl-N-(2-pyrrolidin-1-ylethyl)cyclohexan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2.2ClH/c1-12-5-4-6-13(11-12)14-7-10-15-8-2-3-9-15;;/h12-14H,2-11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAQSDRMGWZRJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NCCN2CCCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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